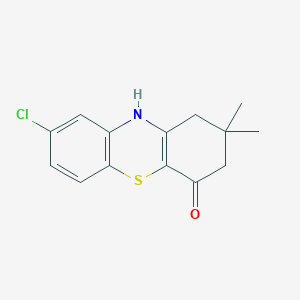

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound that has been widely used in scientific research. It has been used in various fields such as biochemistry, pharmacology, and neuroscience due to its unique properties.

Mécanisme D'action

The mechanism of action of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is not fully understood. However, it is known to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. It has also been shown to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.

Biochemical and physiological effects:

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in lab experiments is its versatility. It can be used as a fluorescent probe, photosensitizer, and ligand for metal complex synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds used in scientific research. However, one limitation is its sensitivity to light, which can lead to degradation and loss of activity over time.

Orientations Futures

There are several future directions for the use of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in scientific research. One direction is the development of new metal complexes with improved catalytic activity and selectivity. Another direction is the use of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one as a photosensitizer in combination with other therapies for cancer treatment. Additionally, the use of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one as a fluorescent probe for the study of protein-protein interactions and enzyme activities could lead to new insights into biological processes.

Méthodes De Synthèse

The synthesis of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves the reaction of 2,2-dimethyl-1,3-dihydrobenzimidazole with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Applications De Recherche Scientifique

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has been used in various scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

Propriétés

Nom du produit |

8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one |

|---|---|

Formule moléculaire |

C14H14ClNOS |

Poids moléculaire |

279.8 g/mol |

Nom IUPAC |

8-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one |

InChI |

InChI=1S/C14H14ClNOS/c1-14(2)6-10-13(11(17)7-14)18-12-4-3-8(15)5-9(12)16-10/h3-5,16H,6-7H2,1-2H3 |

Clé InChI |

PGBNWWRYAOTNHC-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C |

SMILES canonique |

CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)

![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)

![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)

![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)

![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)

![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)

![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)

![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)

![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)

![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)